N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide is an organic compound with a complex structure that includes both hydroxyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylsulfanylbutylamine and 3-methylphenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or ethanol. The temperature is maintained at a moderate level, typically around 25-30°C.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified amines or alcohols.
Substitution Products: Ethers or esters.
Scientific Research Applications
N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N’-(3-methylphenyl)oxamide: Similar structure but with an ethyl group instead of a butyl group.
N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(4-methylphenyl)oxamide: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-3-5-11(8-10)16-14(19)13(18)15-9-12(17)6-7-20-2/h3-5,8,12,17H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVDALNWKLDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.